Ethyl 2-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
SALOR-INT L253820-1EA is a chemical compound with the CAS number 324566-50-9. It is known for its unique chemical properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its specific characteristics and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L253820-1EA typically involves a series of chemical reactions that require precise conditions. One common method involves the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product .
Industrial Production Methods
In industrial settings, the production of SALOR-INT L253820-1EA is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. The process involves the use of advanced equipment and controlled environments to maintain the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L253820-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the substituents involved .
Scientific Research Applications
SALOR-INT L253820-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a tool for studying biological processes.
Industry: SALOR-INT L253820-1EA is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of SALOR-INT L253820-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SALOR-INT L253820-1EA include:
- 4-Isopropylbenzylamine
- Benzylamine derivatives
- Other sulfonate compounds
Uniqueness
SALOR-INT L253820-1EA stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications. Its unique properties allow it to be used in various fields, from chemistry and biology to medicine and industry .
Properties
CAS No. |
324566-50-9 |
---|---|
Molecular Formula |
C27H20Cl2N2O4S |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-3-34-26(33)23-15(2)30-27-31(24(23)16-7-5-4-6-8-16)25(32)22(36-27)14-18-10-12-21(35-18)19-13-17(28)9-11-20(19)29/h4-14,24H,3H2,1-2H3/b22-14+ |
InChI Key |
RMCTZMKLKAGLAF-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)S2)C |
Origin of Product |
United States |
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